Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate, 4-bromo-2-oxobutanoic acid, and N-methylamine.
Formation of Intermediate: The initial step involves the reaction of tert-butyl carbamate with 4-bromo-2-oxobutanoic acid under controlled conditions to form an intermediate compound.
N-Methylation: The intermediate is then subjected to N-methylation using N-methylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce alcohols or carboxylic acids.
Scientific Research Applications
Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(2S)-4-chloro-3-oxobutan-2-yl]-N-methylcarbamate
- Tert-butyl N-[(2S)-4-fluoro-3-oxobutan-2-yl]-N-methylcarbamate
- Tert-butyl N-[(2S)-4-iodo-3-oxobutan-2-yl]-N-methylcarbamate
Uniqueness
Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-7(8(13)6-11)12(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPNEZSMAYOBL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CBr)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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